molecular formula C12H13F3O2 B7969288 2,2,2-Trifluoro-1-(2-methyl-4-propoxyphenyl)ethanone

2,2,2-Trifluoro-1-(2-methyl-4-propoxyphenyl)ethanone

Cat. No.: B7969288
M. Wt: 246.22 g/mol
InChI Key: URTDMLSKJBIURC-UHFFFAOYSA-N
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Description

2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of trifluoromethyl and acetophenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) oxide to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acetophenones.

Scientific Research Applications

2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to specific molecular targets, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 4’-Methyl-2,2,2-trifluoroacetophenone
  • 4’-Bromo-2,2,2-trifluoroacetophenone

Comparison: 2’-Methyl-4’-n-propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both a methyl and a propoxy group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-3-6-17-9-4-5-10(8(2)7-9)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTDMLSKJBIURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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